6-allyloxy-2(1H)-quinolinone

Monoamine oxidase inhibition MAO-B selectivity Neuropharmacology

6-Allyloxy-2(1H)-quinolinone (C₁₂H₁₁NO₂, MW 201.22 g/mol) belongs to the 2(1H)-quinolinone class—a privileged scaffold in medicinal chemistry with demonstrated applications as monoamine oxidase (MAO) inhibitors, anticonvulsants, and kinase modulator building blocks. Unlike the more extensively characterized 3,4-dihydro congener (CAS 177419-00-0, C₁₂H₁₃NO₂, MW 203.24 g/mol), the unsaturated 2(1H)-quinolinone core presents a planar, conjugated heterocyclic system that alters both electronic distribution and target-binding geometry relative to saturated analogs.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B8326363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-allyloxy-2(1H)-quinolinone
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC=CCOC1=CC2=C(C=C1)NC(=O)C=C2
InChIInChI=1S/C12H11NO2/c1-2-7-15-10-4-5-11-9(8-10)3-6-12(14)13-11/h2-6,8H,1,7H2,(H,13,14)
InChIKeyXKMADFFZZXTLNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Allyloxy-2(1H)-quinolinone: A 6-Substituted Quinolinone Scaffold with a Reactive Allyl Handle for Medicinal Chemistry and Chemical Biology Procurement


6-Allyloxy-2(1H)-quinolinone (C₁₂H₁₁NO₂, MW 201.22 g/mol) belongs to the 2(1H)-quinolinone class—a privileged scaffold in medicinal chemistry with demonstrated applications as monoamine oxidase (MAO) inhibitors, anticonvulsants, and kinase modulator building blocks [1]. Unlike the more extensively characterized 3,4-dihydro congener (CAS 177419-00-0, C₁₂H₁₃NO₂, MW 203.24 g/mol), the unsaturated 2(1H)-quinolinone core presents a planar, conjugated heterocyclic system that alters both electronic distribution and target-binding geometry relative to saturated analogs [2]. The 6-allyloxy substituent introduces a terminal olefin capable of participating in Claisen rearrangements, cross-metathesis, epoxidation, and thiol-ene click chemistry—synthetic transformations inaccessible to the corresponding 6-methoxy, 6-ethoxy, or 6-hexyloxy derivatives [3]. Commercially, the compound is typically supplied at ≥95% purity as a pale yellow solid soluble in DMSO and ethanol, with limited aqueous solubility [2].

Why 6-Allyloxy-2(1H)-quinolinone Cannot Be Replaced by Generic 6-Alkoxy Quinolinone Analogs: Evidence from MAO Selectivity and Anticonvulsant SAR


Substitution at the 6-position of the 2(1H)-quinolinone scaffold is not functionally interchangeable. Published structure-activity relationship (SAR) data for 3,4-dihydro-2(1H)-quinolinones demonstrate that the identity of the 6-alkoxy side chain profoundly modulates both biological potency and neurotoxicity: the 6-hexyloxy analog (5c) exhibits MES ED₅₀ of 24.0 mg/kg but high neurotoxicity (TD₅₀ 67.6 mg/kg), whereas the 6-benzyloxy analog (5f) shows MES ED₅₀ of 29.6 mg/kg with no neurotoxicity observed up to 300 mg/kg (PI > 10), outperforming phenytoin, carbamazepine, phenobarbital, and valproate in protective index [1]. In the MAO inhibition domain, the 6-allyloxy-dihydro congener displays negligible MAO-B activity, while the most potent C7-substituted analog in the same series (7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone) achieves an IC₅₀ of 2.9 nM with 2,750-fold selectivity for MAO-B over MAO-A [2]. Furthermore, the unsaturated 2(1H)-quinolinone core of the target compound differs electronically from its 3,4-dihydro counterpart—affecting conjugation, planarity, and hydrogen-bonding capacity—which precludes direct functional substitution without revalidation of target engagement [3]. These data collectively demonstrate that 6-alkoxy substitution pattern, side-chain unsaturation, and core oxidation state are non-interchangeable parameters that must be explicitly specified in procurement decisions.

Quantitative Differentiation Evidence for 6-Allyloxy-2(1H)-quinolinone Versus Closest Analogs: A Procurement Decision Matrix


MAO-B Inhibitory Activity: Negligible vs. High-Potency Differentiation Within the 3,4-Dihydroquinolinone Class

The 6-allyloxy-3,4-dihydroquinolin-2(1H)-one analog (CAS 177419-00-0) demonstrates negligible MAO-B inhibitory activity, in sharp contrast to the most potent members of the same 3,4-dihydro-2(1H)-quinolinone chemical series [1]. This functional divergence within a single scaffold family means that 6-allyloxy substitution effectively silences MAO-B pharmacology—a critical consideration for programs seeking to interrogate non-MAO targets without confounding polypharmacology [2].

Monoamine oxidase inhibition MAO-B selectivity Neuropharmacology

Anticonvulsant Protective Index: Differential Neurotoxicity Profiles Among 6-Alkoxy Congeners

Within the homologous series of 6-alkyloxyl-3,4-dihydro-2(1H)-quinoliones (5a–5n), anticonvulsant potency and neurotoxicity are highly sensitive to the 6-alkoxy substituent [1]. The 6-hexyloxy analog (5c) provides potent anti-MES activity (ED₅₀ 24.0 mg/kg) but with substantial neurotoxicity (TD₅₀ 67.6 mg/kg, PI ≈ 2.8), whereas the 6-benzyloxy analog (5f) offers a slightly higher MES ED₅₀ of 29.6 mg/kg yet exhibits no neurotoxicity even at 300 mg/kg (PI > 10), surpassing the protective indices of clinically used anticonvulsants phenytoin, carbamazepine, phenobarbital, and valproate [1]. The 6-allyloxy variant, bearing a three-carbon unsaturated side chain, occupies a structurally intermediate position between the short-chain alkoxy and benzyloxy analogs, offering a distinct hydrophobicity and conformational flexibility profile for SAR exploration [2].

Anticonvulsant activity Maximal electroshock seizure Neurotoxicity Protective index

Core Oxidation State: Unsaturated 2(1H)-Quinolinone vs. 3,4-Dihydro Congener—Electronic and Conformational Differentiation

6-Allyloxy-2(1H)-quinolinone possesses a fully conjugated C3–C4 double bond that is absent in its more widely studied 3,4-dihydro analog (CAS 177419-00-0) [1]. This structural difference has several quantifiable consequences: (i) the molecular formula differs by two hydrogen atoms (C₁₂H₁₁NO₂ vs. C₁₂H₁₃NO₂; MW 201.22 vs. 203.24 g/mol); (ii) the planar, conjugated bicyclic system of the unsaturated form restricts conformational freedom at the lactam ring, altering the relative spatial orientation of the 6-allyloxy substituent with respect to the quinolinone N–H hydrogen bond donor; and (iii) the extended π-conjugation lowers the LUMO energy, increasing susceptibility to nucleophilic attack at the C3–C4 enone system relative to the dihydro analog [2]. The unsaturated core can be accessed synthetically by oxidation of the 3,4-dihydro precursor or by direct O-allylation of 6-hydroxy-2(1H)-quinolinone [3].

Quinolinone oxidation state Conjugation Planarity Medicinal chemistry

Synthetic Handles for Downstream Diversification: Allyloxy vs. Saturated Alkoxy Substituents

The terminal olefin of the 6-allyloxy substituent enables at least four distinct synthetic transformations that are chemically inaccessible to 6-methoxy, 6-ethoxy, or 6-hexyloxy analogs: (i) aromatic Claisen rearrangement ([3,3]-sigmatropic) to generate C5-allyl-6-hydroxy derivatives—a reaction that proceeds with high regioselectivity under thermal conditions; (ii) olefin cross-metathesis with functionalized alkenes to install diverse chemical probes; (iii) epoxidation to yield the 6-(oxiranylmethoxy) intermediate for further nucleophilic ring-opening; and (iv) thiol-ene radical addition for bioconjugation and probe installation [1]. The 6-allyloxy-2(1H)-quinolinone (unsaturated core) may additionally participate in palladium-catalyzed allylic substitution and π-allyl chemistry that is unavailable to the saturated 3,4-dihydro analog due to competing reactivity at the enone system [2].

Click chemistry Claisen rearrangement Cross-metathesis Chemical biology probes

Recommended Procurement Scenarios for 6-Allyloxy-2(1H)-quinolinone Based on Quantitative Differentiation Evidence


Scenario 1: Neurological Target Programs Requiring MAO-B-Silent Quinolinone Scaffolds

For research programs targeting neurological receptors, ion channels, or enzymes where MAO-B inhibition is a confounding off-target effect, the 6-allyloxy substitution profile—which produces negligible MAO-B activity (IC₅₀ ≈ 1,130 nM for the dihydro analog, compared to IC₅₀ = 1.4–2.9 nM for the most potent in-class MAO-B inhibitors)—provides a scaffold that has been functionally decoupled from MAO pharmacology [1]. This is in contrast to C7-benzyloxy-substituted analogs, which are exquisitely potent MAO-B inhibitors (IC₅₀ as low as 2.9 nM) and would confound target-specific readouts [2]. The unsaturated 2(1H)-quinolinone core further differentiates target-binding geometry from the 3,4-dihydro series.

Scenario 2: Anticonvulsant Lead Optimization Requiring Fine-Tuned 6-Alkoxy Side-Chain SAR

The published anticonvulsant SAR from Quan et al. (2005) demonstrates that 6-alkoxy substituent identity is the primary driver of both MES potency and neurotoxicity within the 3,4-dihydro-2(1H)-quinolinone series, with protective indices ranging from approximately 2.8 (6-hexyloxy) to >10 (6-benzyloxy) [1]. The 6-allyloxy variant, bearing a three-carbon unsaturated chain, offers intermediate lipophilicity and conformational flexibility distinct from both the short-chain saturated alkoxy and benzyloxy compounds. Procurement of 6-allyloxy-2(1H)-quinolinone enables systematic exploration of whether side-chain unsaturation (sp² hybridized carbons) improves the therapeutic window relative to fully saturated alkoxy chains of comparable length.

Scenario 3: Chemical Biology Probe Development Leveraging the Allyloxy Handle for Bioorthogonal Conjugation

The terminal olefin of the 6-allyloxy substituent provides a chemical address for thiol-ene click chemistry, enabling covalent attachment of fluorophores, biotin tags, or affinity matrices without requiring additional linker installation steps [1]. This is a capability absent from 6-methoxy, 6-ethoxy, and 6-hexyloxy analogs, which lack reactive functionality on the side chain. For target identification or pull-down experiments where the quinolinone core serves as a recognition element, the 6-allyloxy variant eliminates the need for total synthesis of a separate probe-bearing derivative, reducing procurement complexity and enabling faster probe generation.

Scenario 4: Scaffold-Hopping and Patent Circumvention in 2-Quinolinone-Based Drug Discovery

The unsaturated 6-allyloxy-2(1H)-quinolinone is structurally distinct from the extensively patented 3,4-dihydro-2(1H)-quinolinone series featured in the MAO-B inhibitor literature [1] and from the 6-aryloxyquinoline derivatives covered in agricultural insecticide/fungicide patents (e.g., EP2305649, JP5558352B2) [2]. For industrial medicinal chemistry programs seeking freedom-to-operate while retaining the favorable physicochemical properties of the quinolinone pharmacophore (logP ≈ 2.0–2.5, no Rule of 5 violations, MW < 250 Da), the specific combination of (a) an unsaturated core, (b) O-allyl (rather than O-aryl) substitution at C6, and (c) a free N–H lactam represents a differentiated chemical space with reduced intellectual property encumbrance.

Quote Request

Request a Quote for 6-allyloxy-2(1H)-quinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.